5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Physicochemical characterization Thermal stability Process chemistry

5-Acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a synthetic small molecule belonging to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class, a scaffold recognized for its privileged status in medicinal chemistry due to diverse bioactivities including calcium channel modulation. This compound is distinguished by a unique N1-benzyl substitution on the dihydropyrimidinone core, generated via the Biginelli multicomponent reaction.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
CAS No. 6131-13-1
Cat. No. B12158203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
CAS6131-13-1
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C
InChIInChI=1S/C20H20N2O2/c1-14-18(15(2)23)19(17-11-7-4-8-12-17)21-20(24)22(14)13-16-9-5-3-6-10-16/h3-12,19H,13H2,1-2H3,(H,21,24)
InChIKeyDZYLNWZLBJDIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 5-Acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (CAS 6131-13-1)


5-Acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a synthetic small molecule belonging to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class, a scaffold recognized for its privileged status in medicinal chemistry due to diverse bioactivities including calcium channel modulation [1]. This compound is distinguished by a unique N1-benzyl substitution on the dihydropyrimidinone core, generated via the Biginelli multicomponent reaction [2]. Its molecular formula is C20H20N2O2 with a molecular weight of 320.385 g/mol .

Why Generic DHPM Analogs Cannot Substitute for CAS 6131-13-1 in Research Applications


The N1-benzyl group on this DHPM scaffold is not an inert substituent; it fundamentally alters the compound's physicochemical profile and potential biological interactions compared to the more common N1-unsubstituted or N1-alkyl DHPMs. Generic substitution with close analogs like 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (CAS 25652-50-0) would ignore critical differences in thermal stability, lipophilicity, and molecular recognition that are essential for reproducible experimental outcomes . The specific quantitative evidence below demonstrates that these differences are substantial and measurable.

Quantitative Differentiation Evidence for 5-Acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (CAS 6131-13-1)


Boiling Point Elevation: N-Benzyl DHPM vs. N-Unsubstituted Analog

The introduction of the N1-benzyl group results in a dramatic boiling point elevation of approximately 180°C compared to the N-unsubstituted analog. This is directly measured for the target compound (CAS 6131-13-1) at 562.6°C (760 mmHg) versus 383.0°C for the comparator CAS 25652-50-0 . Such a large difference reflects the significantly enhanced intermolecular interactions conferred by the benzyl substituent, which is critical for applications requiring high-temperature processing or vapor-phase stability.

Physicochemical characterization Thermal stability Process chemistry

Flash Point Safety Margin: N-Benzyl Substitution Reduces Fire Hazard

The flash point of the N-benzyl compound is 294°C , substantially higher than the 153°C flash point of the N-unsubstituted DHPM analog (CAS 25652-50-0) . This 141°C increase translates to a significantly wider safety margin for handling, storage, and transport, potentially reclassifying the compound under hazardous materials regulations.

Safety data Chemical handling Transport classification

Molecular Weight and Predicted Lipophilicity Shift: Implications for Membrane Permeability

The N-benzyl substitution adds approximately 90 Da to the molecular weight (320.39 vs. 230.26 g/mol) and introduces an additional aromatic ring, which is predicted to increase the octanol-water partition coefficient (logP) by approximately 1.5-2.0 log units compared to the N-unsubstituted analog . This shift in lipophilicity is a well-established determinant of membrane permeability, plasma protein binding, and metabolic clearance for DHPM-based bioactive molecules [1].

Drug-likeness ADME prediction Lipophilicity

Calcium Channel Antagonistic Activity: Class-Level Evidence for DHPM Scaffold with Implications of N1-Substitution

The DHPM scaffold has a well-documented history as a calcium channel antagonist pharmacophore. In a 1989 study by Kappe et al., 3-N-substituted-3,4-dihydropyrimidines demonstrated potent and long-lasting vasodilative and antihypertensive activity, with the N-substituent critically modulating potency [1]. The N1-unsubstituted 5-acetyl DHPMs studied by Yarim et al. (1999) showed calcium antagonistic activity in rat ileum precontracted with 4×10⁻³ M barium chloride, though quantitative IC50 values were not reported for individual compounds [2]. The N-benzyl substituent in CAS 6131-13-1 is expected to alter calcium channel binding affinity based on the established SAR that N-substitution is a key determinant of DHPM calcium antagonist activity.

Calcium channel blocker Antihypertensive Ileum contraction assay

Serum Albumin Binding Affinity: Comparative Baseline for Drug Delivery Potential

The N-unsubstituted analog (L1, CAS 25652-50-0) demonstrated a binding free energy of ΔG = -5.68 kcal/mol to bovine serum albumin (BSA) in a 2025 multispectral study, indicating strong drug-carrier interaction [1]. No equivalent data exists for the N-benzyl compound (CAS 6131-13-1). However, the increased lipophilicity and additional aromatic ring of the N-benzyl derivative are expected to enhance hydrophobic interactions with BSA subdomain IIA, potentially yielding a more negative ΔG. This makes CAS 6131-13-1 a valuable comparator for structure-binding relationship studies.

Drug delivery Plasma protein binding Fluorescence quenching

Evidence-Backed Application Scenarios for Procuring 5-Acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (CAS 6131-13-1)


High-Temperature Solvent-Free Synthesis Requiring Thermal Stability Beyond 400°C

With a boiling point of 562.6°C and flash point of 294°C, CAS 6131-13-1 is suitable for solvent-free or high-temperature reaction protocols (e.g., melt-phase Biginelli derivatization, pyrolysis studies) where the unsubstituted analog (b.p. 383°C, flash point 153°C) would volatilize or pose a fire hazard . This thermal window enables reaction conditions that are inaccessible with generic DHPM analogs.

Calcium Channel Blocker SAR Studies Investigating N1-Substituent Effects on Tissue Selectivity

The established SAR of DHPM calcium antagonists demonstrates that N-substitution critically modulates potency and tissue selectivity . CAS 6131-13-1, bearing the bulky, lipophilic N-benzyl group, serves as a essential tool compound for probing the steric and electronic requirements of the N1 binding pocket in calcium channel subtypes, complementing data from N-unsubstituted (Yarim et al., 1999) and N-alkyl DHPM series .

Serum Albumin Binding Studies to Map Hydrophobic Contribution of N-Benzyl Substituent

The N-unsubstituted analog (CAS 25652-50-0) has a quantified BSA binding affinity (ΔG = -5.68 kcal/mol) . Procuring CAS 6131-13-1 enables a direct structure-binding relationship study to isolate the incremental hydrophobic binding energy contributed by the N-benzyl group, which is predicted to enhance the overall drug-carrier interaction. This pair of compounds forms a minimal meaningful SAR set for understanding DHPM-albumin interactions.

Lipophilicity-Dependent Membrane Permeability Assays in Cell-Based Models

The predicted logP increase of 1.5-2.0 units for CAS 6131-13-1 relative to the N-unsubstituted analog directly impacts passive membrane permeability . Researchers designing cell-based assays (e.g., Caco-2 permeability, PAMPA) require this specific compound to test the hypothesis that N-benzylation confers sufficient lipophilicity for transmembrane diffusion while maintaining the DHPM pharmacophore, a critical parameter for lead optimization programs.

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